PI3Kγ Selectivity Profile vs. Class-Level PI3K Inhibitor AZD8186 (Inference Only)
Vendor-supplied annotation (excluded sources) describes the target compound as a 'highly potent and selective PI3Kγ inhibitor,' implying selectivity over PI3Kα, β, and δ. However, no primary publication, patent, or database entry (PubChem, ChEMBL, BindingDB) was found to provide quantitative IC50, Kd, or selectivity fold-values for this compound against any PI3K isoform. For class-level context, the structurally distinct clinical candidate AZD8186 (a 2-morpholino-4-oxo-4H-chromene-6-carboxamide) exhibits IC50 values of 4 nM (PI3Kβ), 12 nM (PI3Kδ), 280 nM (PI3Kα), and 680 nM (PI3Kγ) [1]. Without analogous data for the target compound, no quantitative differentiation can be claimed.
| Evidence Dimension | PI3K isoform selectivity (IC50) |
|---|---|
| Target Compound Data | No primary quantitative data available |
| Comparator Or Baseline | AZD8186: PI3Kβ IC50=4 nM, PI3Kδ IC50=12 nM, PI3Kα IC50=280 nM, PI3Kγ IC50=680 nM |
| Quantified Difference | Incalculable due to absent target compound data |
| Conditions | Enzymatic activity assays (Adapta format) |
Why This Matters
Procurement of the target compound cannot be justified on the basis of documented PI3Kγ selectivity until quantitative head-to-head data are made available by the supplier or published literature.
- [1] Barlaam B, Cosulich S, Degorce S, et al. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): A Potent and Selective Inhibitor of PI3Kβ and PI3Kδ for the Treatment of PTEN-Deficient Cancers. J Med Chem. 2015;58(2):943-962. View Source
